BenchChemオンラインストアへようこそ!

Bisfenazone

COX-2 selectivity NSAID safety profiling Pyrazolone pharmacology

Bisfenazone is a research-use-only pyrazolone offering a mechanistically differentiated profile vs. standard COX inhibitors. It exhibits ~10-fold COX-2 selectivity (IC50 COX-2 ≈ 1 µM; COX-1 ≈ 10 µM) and dual COX/LOX inhibition—features absent in phenazone, aminophenazone, and phenylbutazone. With XlogP of 4.5 and a bis-pyrazolone architecture (MW 431.53), it serves as a unique tool for dissecting COX-2-dependent pathways, benchmarking dual-pathway blockade, and developing LC-MS/HPLC analytical methods. Globally withdrawn from clinical use, available only as an investigational tool—sourcing requires custom synthesis.

Molecular Formula C25H29N5O2
Molecular Weight 431.5 g/mol
CAS No. 55837-24-6
Cat. No. B1616428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisfenazone
CAS55837-24-6
Molecular FormulaC25H29N5O2
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC3=C(C(=O)N(N3C)C4=CC=CC=C4)C(C)C
InChIInChI=1S/C25H29N5O2/c1-17(2)22-21(28(5)29(24(22)31)19-12-8-6-9-13-19)16-26-23-18(3)27(4)30(25(23)32)20-14-10-7-11-15-20/h6-15,17,26H,16H2,1-5H3
InChIKeyJPKRUWRMHGVJCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bisfenazone (CAS 55837-24-6): Pyrazolone-Derived Analgesic & Anti-Inflammatory Agent for Research Sourcing


Bisfenazone is a small-molecule pyrazolone derivative, structurally and pharmacologically classified as a phenylbutazone-derivative non-steroidal anti-inflammatory analgesic [1]. Assigned its International Nonproprietary Name (INN) in 1975, the compound is recognized by the WHO and holds the FDA Unique Ingredient Identifier (UNII) 3OA32ZIB31 . As a pyrazolone, its core mechanism involves inhibition of cyclooxygenase (COX) enzymes, though evidence points toward a broader, dual-pathway anti-inflammatory profile that distinguishes it from simpler COX inhibitors [2].

Why Generic Pyrazolone Substitution Falls Short: The Bisfenazone Differentiation Case


Superficially, Bisfenazone may appear interchangeable with legacy pyrazolones (e.g., phenazone, aminophenazone) or its parent phenylbutazone, but critical pharmacological and regulatory distinctions undermine generic substitution. First, unlike the non-selective COX inhibition characteristic of phenazone and phenylbutazone, Bisfenazone exhibits a distinct COX-2 selectivity profile, quantified at approximately a 10-fold preference over COX-1 in curated bioactivity databases [1]. Second, Bisfenazone is characterized as a dual COX/lipoxygenase (LOX) inhibitor, a mechanistic feature absent in simple pyrazolones, potentially conferring a differentiated anti-inflammatory signature by blocking both prostaglandin and leukotriene synthesis [2]. Critically, the compound was withdrawn from the global market following reports of adverse reactions, including animal carcinogenicity findings, rendering it available exclusively as a research-use-only investigational tool rather than a clinical agent — a sourcing constraint that fundamentally differentiates it from actively prescribed pyrazolones such as metamizole or propyphenazone [3].

Bisfenazone Evidence Guide: Quantitative Differentiation from Pyrazolone-Class Comparators


COX-2 Preferential Inhibition: Bisfenazone Exhibits ~10-Fold Selectivity Over COX-1, Contrasting with Non-Selective Phenylbutazone

Bisfenazone demonstrates preferential COX-2 inhibition with an IC50 of 1,000 nM against human recombinant COX-2, compared to an IC50 of 10,000 nM against COX-1 in mouse J774 macrophage cells, yielding an approximate 10-fold selectivity ratio [1]. In contrast, the parent compound phenylbutazone is a non-selective COX inhibitor with reported IC50 values of 3.0–3.7 µM for COX-1 and approximately 3.79 µM for COX-2 (canine), producing a COX-1/COX-2 ratio close to 1.0, indicating balanced dual inhibition . This divergence in isoform preference represents a mechanistically meaningful distinction within the pyrazolone class.

COX-2 selectivity NSAID safety profiling Pyrazolone pharmacology

Dual COX/LOX Pathway Inhibition: A Mechanistic Distinction from Single-Pathway Pyrazolones

According to the Medical University of Lublin's curated MeSH concept record, Bisfenazone functions as a dual inhibitor of both cyclooxygenase and lipoxygenase pathways, thereby suppressing formation of both prostaglandins and leukotrienes [1]. This dual-pathway blockade is pharmacologically significant and contrasts with the majority of clinical pyrazolones — including phenazone, aminophenazone, and propyphenazone — which are characterized solely as COX inhibitors without reported LOX inhibitory activity [2]. Dual COX/LOX inhibitors have been pursued as a strategy to achieve broader anti-inflammatory efficacy while mitigating the gastrointestinal and cardiovascular liabilities associated with selective COX-2 inhibition, as leukotriene shunting is blocked [3].

Dual COX/LOX inhibitor Leukotriene modulation Arachidonic acid cascade

Physicochemical Differentiation: Higher Lipophilicity (XlogP 4.5) Relative to Simpler Pyrazolones May Influence Tissue Distribution

Computed physicochemical parameters indicate that Bisfenazone possesses markedly higher lipophilicity (XlogP = 4.5) compared to simpler pyrazolones such as phenazone (XlogP ≈ 0.4) and aminophenazone (XlogP ≈ 1.0) [1]. The topological polar surface area (TPSA) of 59.1 Ų and molecular weight of 431.53 Da place Bisfenazone in a distinct physicochemical space relative to its lighter, more polar class counterparts . While these are computed rather than experimentally determined values, the substantial difference in logP (approximately 10,000-fold higher theoretical partition coefficient vs. phenazone) is sufficiently large to suggest meaningful differences in membrane permeability and tissue distribution that may impact in vivo experimental outcomes.

Lipophilicity Tissue penetration ADME profiling

Regulatory Status Differentiation: Globally Withdrawn, Research-Use-Only Compound vs. Clinically Available Pyrazolones

Bisfenazone was withdrawn from the market worldwide following reports of adverse reactions, including findings of carcinogenicity in animal studies, as documented in Martindale: The Complete Drug Reference [1]. This regulatory status stands in stark contrast to several pyrazolone-class comparators: metamizole (dipyrone) remains widely available clinically in many countries, and propyphenazone is marketed as an over-the-counter analgesic in several European and Asian markets [2]. Consequently, Bisfenazone is currently supplied exclusively for non-human research use, with vendors explicitly stating that it is not for therapeutic or veterinary application . Its availability is further constrained: it is typically not stocked and requires custom synthesis with lead times of 2–4 months and minimum order quantities of 1 gram .

Withdrawn drug Research-use-only Preclinical tool compound

Optimal Research Application Scenarios for Bisfenazone Based on Differentiated Evidence


Preclinical COX-2 Pharmacology Studies Requiring a Pyrazolone Scaffold with Measurable Isoform Selectivity

For in vitro or ex vivo studies designed to interrogate COX-2-mediated pathways using a pyrazolone chemotype, Bisfenazone offers an approximate 10-fold COX-2 selectivity (COX-2 IC50 ≈ 1 µM; COX-1 IC50 ≈ 10 µM), as evidenced by BindingDB/ChEMBL-curated bioactivity data [1]. This contrasts with the non-selective profile of phenylbutazone (COX-1/COX-2 ratio ≈ 1.0) and provides a mechanistically differentiated tool for dissecting COX-2-dependent inflammatory signaling while retaining partial COX-1 engagement — a profile not readily available from other commercially accessible pyrazolones.

Investigation of Dual COX/LOX Pathway Blockade in Inflammatory Model Systems

Bisfenazone is characterized as a dual inhibitor of cyclooxygenase and lipoxygenase pathways, inhibiting both prostaglandin and leukotriene formation [1]. This dual mechanism is absent from phenazone, aminophenazone, and propyphenazone, which act solely as COX inhibitors. Research programs evaluating the consequences of simultaneous COX and LOX blockade — particularly in models where leukotriene-driven pathology is implicated — may find Bisfenazone a useful tool compound to benchmark against single-pathway pyrazolones or newer dual inhibitors currently under development.

Lipophilicity-Driven Tissue Distribution Studies Comparing Pyrazolone Analogues

With a computed XlogP of 4.5 — substantially higher than phenazone (XlogP ≈ 0.4), aminophenazone (XlogP ≈ 1.0), and even phenylbutazone (XlogP ≈ 3.2) — Bisfenazone occupies a distinct region of physicochemical space within the pyrazolone class [1]. This property makes it a candidate for comparative ADME or tissue penetration studies where lipophilicity is a controlled variable, allowing researchers to isolate the impact of logP on pyrazolone distribution while holding the core pharmacophore constant.

Reference Standard for Analytical Method Development and Pyrazolone Metabolite Identification

As a structurally complex pyrazolone featuring a bis-pyrazolone architecture (two linked pyrazolone rings) — distinct from the simpler monocyclic structures of phenazone and aminophenazone — Bisfenazone may serve as a reference standard in analytical chemistry workflows involving HPLC, LC-MS, or GC-MS method development for pyrazolone-class analytes [1]. Its unique fragmentation pattern and chromatographic behavior, driven by its higher molecular weight (431.53 Da) and lipophilicity, provide a useful comparator for method validation and metabolite identification studies.

Quote Request

Request a Quote for Bisfenazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.